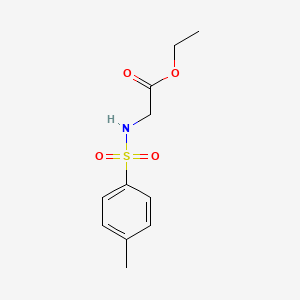

Ethyl 2-(4-methylphenylsulfonamido)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(4-methylphenyl)sulfonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-16-11(13)8-12-17(14,15)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLAJHNLDCWPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969930 | |

| Record name | Ethyl N-(4-methylbenzene-1-sulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-67-8 | |

| Record name | N-[(4-Methylphenyl)sulfonyl]glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5465-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-(4-methylbenzene-1-sulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 2-(4-methylphenylsulfonamido)acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis of Ethyl 2-(4-methylphenylsulfonamido)acetate, a valuable building block in organic and medicinal chemistry. The core of this guide focuses on the robust and widely applicable Schotten-Baumann reaction, detailing the synthesis from glycine ethyl ester and p-toluenesulfonyl chloride. We will dissect the reaction mechanism, provide a meticulously detailed experimental protocol, and discuss the critical parameters that govern reaction success and product purity. Furthermore, this guide includes comprehensive characterization data and addresses common challenges and troubleshooting strategies, ensuring that researchers can confidently and efficiently execute this synthesis.

Introduction: The Significance of N-Tosyl Amino Acid Esters

This compound, also known as N-tosylglycine ethyl ester, belongs to a class of compounds that are pivotal in synthetic chemistry.[1] The tosyl group (CH₃C₆H₄SO₂), a derivative of p-toluenesulfonic acid, serves as an excellent protecting group for the amino functionality of amino acids. This protection is crucial in peptide synthesis and other complex molecular constructions, as it deactivates the nucleophilicity of the amine, preventing unwanted side reactions. The ester moiety, in this case, the ethyl ester, protects the carboxylic acid group of glycine, allowing for selective reactions at other sites of a molecule. The title compound is a versatile intermediate for the synthesis of various heterocyclic compounds and has applications in the development of novel therapeutic agents.

The Core Synthesis: A Deep Dive into the Schotten-Baumann Reaction

The synthesis of this compound is classically achieved via the Schotten-Baumann reaction. This method involves the acylation of an amine with an acid chloride in the presence of a base.[2][3][4] In this specific application, glycine ethyl ester (or its hydrochloride salt) is the amine component, and p-toluenesulfonyl chloride (tosyl chloride) is the acylating agent.

Reaction Mechanism: A Step-by-Step Look

The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Deprotonation of the Amine (if starting from the hydrochloride salt): Glycine ethyl ester is often supplied as its hydrochloride salt to improve stability and shelf-life.[5] The first step is the in-situ neutralization of the salt with a base to liberate the free, nucleophilic amine.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free glycine ethyl ester attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the expulsion of the chloride ion, a good leaving group.

-

Proton Transfer: A proton is removed from the nitrogen atom by the base present in the reaction mixture, yielding the final sulfonamide product and neutralizing the generated hydrochloric acid.

dot digraph "Schotten-Baumann Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: The Schotten-Baumann reaction mechanism for the synthesis of this compound.

Causality Behind Experimental Choices

The success of the Schotten-Baumann reaction hinges on several critical parameters. Understanding the reasoning behind these choices is paramount for achieving high yields and purity.

-

Choice of Base: A base is essential to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[3][6] Common choices include aqueous sodium hydroxide, sodium carbonate, or organic bases like pyridine or triethylamine. For this synthesis, an organic base such as pyridine is often preferred as it can also act as a catalyst and is less likely to hydrolyze the ester functionality of the product compared to strong aqueous bases.

-

Solvent System: The reaction is typically carried out in a biphasic system (e.g., dichloromethane and water) or in a single organic solvent like dichloromethane or ethyl acetate.[2][3] The choice of an aprotic solvent like dichloromethane is advantageous as it readily dissolves the reactants and does not participate in the reaction.

-

Temperature Control: The reaction is often initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature. The initial cooling helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

Rate of Addition: Slow, dropwise addition of the tosyl chloride solution to the amine solution is crucial. This maintains a low concentration of the highly reactive tosyl chloride, which helps to prevent the undesirable formation of the di-tosylated byproduct.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Quantity/Specification |

| Glycine ethyl ester hydrochloride | 1.0 eq |

| p-Toluenesulfonyl chloride (Tosyl Chloride) | 1.1 eq |

| Pyridine (anhydrous) | 2.5 eq |

| Dichloromethane (DCM, anhydrous) | Sufficient volume for a ~0.5 M solution |

| 1 M Hydrochloric Acid (HCl) | For workup |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | For workup |

| Brine (Saturated NaCl solution) | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying |

| Round-bottom flask with stir bar | Appropriate size |

| Addition funnel | - |

| Ice bath | - |

| Separatory funnel | - |

| Rotary evaporator | - |

| Recrystallization apparatus | - |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve glycine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (2.5 eq) dropwise with stirring.

-

Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred glycine ethyl ester solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[7]

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane, and dry under vacuum.

-

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: A streamlined workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₄S |

| Molecular Weight | 257.31 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 64-66 °C[8][9] |

| CAS Number | 5465-67-8[1] |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.75 (d, J = 8.3 Hz, 2H, Ar-H)

-

7.32 (d, J = 8.0 Hz, 2H, Ar-H)

-

5.05 (t, J = 5.4 Hz, 1H, NH)

-

4.10 (q, J = 7.1 Hz, 2H, OCH₂)

-

3.80 (d, J = 5.5 Hz, 2H, NCH₂)

-

2.43 (s, 3H, Ar-CH₃)

-

1.20 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

168.5 (C=O)

-

143.9 (Ar-C)

-

136.5 (Ar-C)

-

129.8 (Ar-CH)

-

127.2 (Ar-CH)

-

61.9 (OCH₂)

-

45.5 (NCH₂)

-

21.5 (Ar-CH₃)

-

14.0 (OCH₂CH₃)

-

-

IR (KBr, cm⁻¹):

-

3280 (N-H stretch)

-

1740 (C=O stretch, ester)

-

1340, 1160 (S=O stretch, sulfonamide)

-

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or slightly warm the reaction mixture. Ensure the quality of reagents, especially the tosyl chloride. |

| Hydrolysis of the ester. | Use an anhydrous organic base like pyridine instead of aqueous base. Ensure all glassware and solvents are dry. | |

| Formation of Di-tosylated Byproduct | High concentration of tosyl chloride. | Add the tosyl chloride solution slowly and dropwise to the reaction mixture. |

| Oily Product After Workup | Presence of impurities or residual solvent. | Ensure thorough drying of the organic layer before concentration. Purify by column chromatography if recrystallization fails. |

| Difficulty in Crystallization | Product is too soluble in the chosen solvent. | Use a solvent mixture (e.g., ethyl acetate/hexane) and adjust the ratio to find the optimal point of insolubility for the product at low temperature.[7] |

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a reliable and efficient method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and the rate of reagent addition, high yields of the pure product can be achieved. The detailed protocol and troubleshooting guide provided herein are intended to equip researchers with the necessary knowledge to successfully perform this synthesis and utilize the product in their ongoing research and development endeavors.

References

- 1. This compound | C11H15NO4S | CID 230685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Schotten-Baumann_reaction [chemeurope.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. orgsyn.org [orgsyn.org]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. Ethyl tosylglycinate | 5465-67-8 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

Ethyl 2-(p-toluenesulfonamido)acetate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(p-toluenesulfonamido)acetate

Introduction: A Versatile Sulfonamide Building Block

Ethyl 2-(p-toluenesulfonamido)acetate, also known as Ethyl N-tosylglycinate, is a key organic intermediate with the chemical formula C₁₁H₁₅NO₄S.[1] Its structure incorporates a tosyl (p-toluenesulfonyl) protecting group on the nitrogen atom of a glycine ethyl ester backbone. This feature makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and peptidomimetics. The sulfonamide group is a well-established pharmacophore found in numerous drugs, and the tosyl group offers a stable, yet potentially cleavable, protecting element for the amine functionality.[2]

This guide provides a comprehensive overview of the synthesis and detailed analytical characterization of Ethyl 2-(p-toluenesulfonamido)acetate, designed for researchers and scientists in chemical synthesis and drug development. We will delve into the causality behind the synthetic methodology and provide robust, self-validating protocols for its characterization by NMR, FT-IR, and Mass Spectrometry.

Part 1: Synthesis Methodology

The synthesis of Ethyl 2-(p-toluenesulfonamido)acetate is typically achieved through a nucleophilic substitution reaction between glycine ethyl ester and p-toluenesulfonyl chloride. The reaction is a classic example of sulfonamide bond formation.

Reaction Principle and Mechanistic Insight

The core of the synthesis is the reaction of an amine with a sulfonyl chloride. The nitrogen atom of glycine ethyl ester acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. This process displaces the chloride ion, forming the sulfonamide (S-N) bond. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Graphical Representation: Reaction Mechanism

Caption: Simplified mechanism of sulfonamide formation.

Experimental Protocol: Synthesis

This protocol details the synthesis from glycine ethyl ester hydrochloride, a common and stable starting material.[3][4] The initial step involves the in-situ formation of the free amine.

Materials and Reagents:

-

Glycine ethyl ester hydrochloride

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Ethyl Acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (approx. 10 mL per gram of starting material).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The triethylamine serves a dual purpose: it deprotonates the hydrochloride salt to generate the free amine and neutralizes the HCl produced during the subsequent reaction. Stir the mixture at 0 °C for 20-30 minutes.

-

Tosylation: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[5]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford Ethyl 2-(p-toluenesulfonamido)acetate as a white crystalline solid.

Graphical Representation: Synthesis Workflow```dot

Part 2: Analytical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Samples are typically prepared by dissolving a small amount of the compound in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Data (300 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.75 | Doublet (d) | 2H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonyl group. |

| ~ 7.35 | Doublet (d) | 2H | Ar-H (meta to SO₂) | Less deshielded than ortho protons. |

| ~ 5.30 | Triplet (t) | 1H | N-H | Signal can be broad; coupling to adjacent CH₂. |

| ~ 4.15 | Quartet (q) | 2H | O-CH₂ -CH₃ | Split by the adjacent methyl group. |

| ~ 3.85 | Doublet (d) | 2H | NH-CH₂ -C=O | Split by the adjacent N-H proton. |

| ~ 2.45 | Singlet (s) | 3H | Ar-CH₃ | Aromatic methyl group, no adjacent protons. |

| ~ 1.25 | Triplet (t) | 3H | O-CH₂-CH₃ | Split by the adjacent methylene group. |

Expected ¹³C NMR Spectral Data (75 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon skeleton of the molecule.

[1]| Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | | ~ 168.5 | C =O | Carbonyl carbon of the ester group. | | ~ 144.0 | Ar-C (para, attached to SO₂) | Quaternary aromatic carbon. | | ~ 136.0 | Ar-C (ipso, attached to CH₃) | Quaternary aromatic carbon. | | ~ 129.8 | Ar-C H (meta to SO₂) | Aromatic methine carbons. | | ~ 127.2 | Ar-C H (ortho to SO₂) | Aromatic methine carbons. | | ~ 62.0 | O-C H₂-CH₃ | Methylene carbon of the ethyl ester. | | ~ 44.0 | NH-C H₂-C=O | Methylene carbon adjacent to the nitrogen. | | ~ 21.5 | Ar-C H₃ | Aromatic methyl carbon. | | ~ 14.0 | O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Sample Preparation: The spectrum can be obtained by preparing a KBr pellet containing a small amount of the sample or by analyzing a thin film cast from a volatile solvent.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3270 | N-H Stretch | Sulfonamide (N-H) |

| ~ 3050 | C-H Stretch | Aromatic (sp² C-H) |

| ~ 2980 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~ 1745 | C=O Stretch | Ester Carbonyl |

| ~ 1600 | C=C Stretch | Aromatic Ring |

| ~ 1340 | S=O Asymmetric Stretch | Sulfonamide (SO₂) |

| ~ 1160 | S=O Symmetric Stretch | Sulfonamide (SO₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural evidence.

Analysis Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data:

| m/z Value | Ion | Rationale |

| 258.08 | [M+H]⁺ | Protonated molecular ion. Calculated for C₁₁H₁₆NO₄S⁺. |

| 212.05 | [M - C₂H₅O]⁺ | Loss of the ethoxy group from the ester. |

| 155.02 | [C₇H₇SO₂]⁺ | Tosyl group fragment. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene-containing compounds. |

Note: The molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 257.31 g/mol . [1]

Part 3: Safety Precautions

Researchers must adhere to standard laboratory safety protocols when performing this synthesis.

-

p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine/Pyridine: Flammable, toxic, and have strong, unpleasant odors. Always handle in a well-ventilated fume hood.

-

Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This guide has outlined a reliable and well-established method for the synthesis of Ethyl 2-(p-toluenesulfonamido)acetate. The detailed protocols for synthesis and purification, coupled with a comprehensive guide to its characterization by NMR, FT-IR, and MS, provide a robust framework for its preparation and validation in a research setting. The causality-driven explanations for experimental choices aim to equip scientists with a deeper understanding of the underlying chemical principles, facilitating successful and safe execution of this valuable synthetic procedure.

References

- 1. Ethyl 2-(4-methylphenylsulfonamido)acetate | C11H15NO4S | CID 230685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-[2-(p-toluenesulfonamido)phenyl]acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research [jindunchemical.com]

- 4. prepchem.com [prepchem.com]

- 5. Ethyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of Ethyl tosylglycinate

An In-depth Technical Guide to Ethyl Tosylglycinate: Properties, Synthesis, and Applications

Abstract

Ethyl tosylglycinate, a derivative of the amino acid glycine, serves as a crucial building block in advanced organic synthesis. Its unique structural features, particularly the robust p-toluenesulfonyl (tosyl) protecting group, grant it significant stability and versatile reactivity. This guide provides a comprehensive technical overview of the physical and chemical properties of Ethyl tosylglycinate, detailed protocols for its synthesis and purification, and an exploration of its primary applications in pharmaceutical research and peptide chemistry. Authored for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights to facilitate its effective use in the laboratory.

Compound Identification and Structure

Ethyl tosylglycinate, systematically named ethyl {[(4-methylphenyl)sulfonyl]amino}acetate, is a sulfonamide derivative of glycine ethyl ester. The presence of the tosyl group on the nitrogen atom is central to its chemical utility, providing a stable and orthogonal protecting group for the amine functionality.[1] This stability is a cornerstone of its application in multi-step synthetic sequences where other protecting groups might be labile.

Table 1: Compound Identifiers for Ethyl Tosylglycinate

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 5465-67-8 | [2][3][4] |

| IUPAC Name | ethyl {[(4-methylphenyl)sulfonyl]amino}acetate | |

| Molecular Formula | C₁₁H₁₅NO₄S | [2][3][4] |

| Molecular Weight | 257.31 g/mol | [2][5] |

| Synonyms | N-Ethoxycarbonylmethyl-p-toluenesulfonamide, Ethyl N-tosylglycinate, (Tosylamino)acetic acid ethyl ester | [2][3] |

| InChI Key | WZLAJHNLDCWPGH-UHFFFAOYSA-N | |

Caption: Chemical Structure of Ethyl Tosylglycinate.

Physicochemical Properties

Ethyl tosylglycinate is a white to off-white crystalline solid at room temperature.[3] Its physical state and solubility profile are critical determinants of its handling, reaction conditions, and purification procedures. It is sparingly soluble in water but demonstrates good solubility in common organic solvents, including alcohols and ketones, which is typical for protected amino acid esters of its size.[3]

Table 2: Key Physicochemical Data for Ethyl Tosylglycinate

| Property | Value | Unit | Source(s) |

|---|---|---|---|

| Physical Form | Solid, Crystalline | - | [3] |

| Melting Point | 64 - 66 | °C | [3] |

| Boiling Point | 384.7 ± 52.0 (Predicted) | °C at 760 mmHg | [3] |

| Density | 1.229 ± 0.06 (Predicted) | g/cm³ | [3] |

| Flash Point | 186.5 (Predicted) | °C | [3] |

| pKa | 9.25 ± 0.50 (Predicted) | - |[3] |

Chemical Properties and Reactivity

The chemical behavior of Ethyl tosylglycinate is dominated by the interplay between the tosyl-protected amine, the ester group, and the activated α-carbon.

The Role of the Tosyl Protecting Group

The p-toluenesulfonyl (tosyl) group is a robust amine protecting group, renowned for its stability across a wide range of reaction conditions.[1]

-

Stability: The N-tosyl bond is resistant to the strongly acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid) and the basic conditions used for Fmoc-group removal (e.g., piperidine).[1] This orthogonality is a significant strategic advantage in complex syntheses, such as Solid-Phase Peptide Synthesis (SPPS).[1][6]

-

Reactivity: While stable, the sulfonamide proton is weakly acidic and can be deprotonated by strong bases. This can be exploited in certain synthetic transformations, but care must be taken to avoid side reactions.

-

Deprotection: Removal of the tosyl group is challenging and typically requires harsh, reductive conditions such as sodium in liquid ammonia or treatment with anhydrous hydrogen fluoride (HF), which limits its use as a temporary protecting group.[1]

Reactivity of the Ester Group

The ethyl ester functionality is susceptible to standard ester chemistry, primarily hydrolysis. Under basic conditions (e.g., using sodium hydroxide), the ester can be saponified to yield the corresponding N-p-Tosylglycine carboxylic acid. This transformation is often a necessary step before coupling the glycine moiety to another amine.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-(4-methylphenylsulfonamido)acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-methylphenylsulfonamido)acetate, also known as N-tosylglycine ethyl ester, is a vital building block in organic synthesis, frequently utilized in the development of novel therapeutic agents. Its structural integrity and purity are paramount for its successful application in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the interpretation of its spectral features. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of sulfonamide-based compounds.

Experimental Protocol

NMR Data Acquisition

Proton (¹H) and carbon-13 (¹³C) NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), which also served as the internal lock. Tetramethylsilane (TMS) was used as the internal standard for chemical shift referencing (δ 0.00 ppm).

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8000 Hz

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 512

-

Relaxation Delay: 2.0 s

-

Spectral Width: 25000 Hz

Data Presentation and Interpretation

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent NMR data interpretation.

Figure 1: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum exhibits distinct signals corresponding to the different proton environments in the molecule. The experimental data is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.75 | Doublet | 7.7 | 2H | Ar-H (ortho to SO₂) |

| 7.32 | Doublet | 7.7 | 2H | Ar-H (meta to SO₂) |

| 5.12 | Triplet | 5.8 | 1H | N-H |

| 4.08 | Quartet | 6.9 | 2H | O-CH₂-CH₃ |

| 3.77 | Doublet | 6.2 | 2H | N-CH₂-C=O |

| 2.46 | Singlet | - | 3H | Ar-CH₃ |

| 1.18 | Triplet | 6.7 | 3H | O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The two doublets at 7.75 and 7.32 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the protons at 7.75 ppm is due to the electron-withdrawing effect of the adjacent sulfonyl group, assigning them to the protons ortho to the SO₂ group. Consequently, the doublet at 7.32 ppm is assigned to the protons meta to the sulfonyl group. The coupling constant of 7.7 Hz is typical for ortho-coupling in an aromatic system.

-

Amide Proton: The triplet at 5.12 ppm, integrating to one proton, is assigned to the N-H proton of the sulfonamide group. The triplet multiplicity arises from coupling with the adjacent methylene (-CH₂-) protons.

-

Ethyl Ester Protons: The quartet at 4.08 ppm and the triplet at 1.18 ppm are characteristic of an ethyl group. The quartet, integrating to two protons, corresponds to the methylene protons (-O-CH₂-) of the ethyl ester, which are deshielded by the adjacent oxygen atom. The triplet, integrating to three protons, is assigned to the methyl protons (-CH₃) of the ethyl group. The observed coupling constant of ~6.8 Hz is typical for vicinal coupling in an ethyl group.

-

Methylene Protons adjacent to Nitrogen: The doublet at 3.77 ppm, integrating to two protons, is assigned to the methylene protons attached to the nitrogen of the sulfonamide and the carbonyl group of the ester. The coupling to the single N-H proton results in a doublet.

-

Aromatic Methyl Protons: The singlet at 2.46 ppm, integrating to three protons, is assigned to the methyl group attached to the aromatic ring. The absence of coupling results in a singlet.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 168.8 | C=O (Ester) |

| 143.9 | Ar-C (ipso to SO₂) |

| 136.1 | Ar-C (ipso to CH₃) |

| 129.8 | Ar-C (meta to SO₂) |

| 127.3 | Ar-C (ortho to SO₂) |

| 61.9 | O-CH₂-CH₃ |

| 44.2 | N-CH₂-C=O |

| 21.5 | Ar-CH₃ |

| 13.9 | O-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at 168.8 ppm is in the typical range for an ester carbonyl carbon.[1]

-

Aromatic Carbons: The aromatic region of the spectrum shows four distinct signals, consistent with a para-substituted benzene ring. The quaternary carbons attached to the sulfonyl group and the methyl group appear at 143.9 and 136.1 ppm, respectively. The protonated aromatic carbons appear at 129.8 and 127.3 ppm.

-

Aliphatic Carbons: The signal at 61.9 ppm is assigned to the methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom. The methylene carbon adjacent to the nitrogen and carbonyl group appears at 44.2 ppm. The methyl carbon of the aromatic ring is observed at 21.5 ppm, and the methyl carbon of the ethyl ester is found at 13.9 ppm.

Conclusion

The ¹H and ¹³C NMR spectral data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The detailed assignment of each signal, supported by established principles of NMR spectroscopy, serves as a reliable reference for scientists working with this compound. The consistency of the observed chemical shifts, coupling constants, and integration values with the known molecular structure confirms the identity and purity of the analyzed sample. This guide underscores the power of NMR spectroscopy as a primary tool for structural verification in organic and medicinal chemistry.

References

The Crystalline Architecture of Ethyl 2-(4-methylphenylsulfonamido)acetate: A Technical Guide for Pharmaceutical Scientists

Affiliation: Advanced Molecular Characterization Group

Foreword

In the landscape of modern drug discovery, a profound understanding of the three-dimensional structure of molecules is not merely advantageous; it is fundamental. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability—all critical parameters in the development of effective therapeutics. This guide provides an in-depth technical exploration of the crystal structure of Ethyl 2-(4-methylphenylsulfonamido)acetate, a sulfonamide derivative of the amino acid glycine.

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] Their ability to engage in specific hydrogen bonding interactions makes them privileged scaffolds for inhibitor design.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a detailed analysis of the titular compound's crystal structure but also a practical guide to its synthesis, crystallization, and structural elucidation.

Disclaimer: As of the latest literature review, the specific single-crystal X-ray diffraction data for this compound is not publicly available. The crystallographic data and structural analysis presented herein are based on a closely related analogue, Mthis compound, and are intended to be a representative example for this class of compounds. This approach allows for a detailed and instructive exploration of the structural characteristics typical of N-tosylated amino acid esters.

Introduction to this compound

This compound, also known as Ethyl N-tosylglycinate, belongs to the class of N-protected amino acid esters. Its molecular framework combines a flexible ethyl acetate group with a rigid p-toluenesulfonyl (tosyl) protecting group. This combination of features makes it an important building block in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications. The tosyl group is a common protecting group for amines in peptide synthesis and other organic transformations due to its stability under a variety of reaction conditions.

The solid-state structure of this molecule is of particular interest as it reveals the interplay of intermolecular forces that govern its crystal packing. Understanding these interactions is crucial for predicting and controlling the material properties of active pharmaceutical ingredients (APIs).

Molecular and Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄S | PubChem CID: 230685[3] |

| Molecular Weight | 257.31 g/mol | PubChem CID: 230685[3] |

| IUPAC Name | ethyl 2-[(4-methylphenyl)sulfonylamino]acetate | PubChem CID: 230685[3] |

| CAS Number | 5465-67-8 | PubChem CID: 230685[3] |

| Melting Point | 64-66 °C | ChemicalBook[4] |

Synthesis and Crystallization: A Practical Workflow

The reliable synthesis and crystallization of high-purity material are prerequisites for successful single-crystal X-ray diffraction analysis. This section outlines a field-proven protocol for the preparation of this compound and the subsequent growth of single crystals suitable for structural studies.

Synthetic Protocol: N-Tosylation of Glycine Ethyl Ester

The synthesis of the title compound is typically achieved through the N-tosylation of glycine ethyl ester hydrochloride, a variation of the Schotten-Baumann reaction. This method is robust and generally provides good yields of the desired product.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine ethyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM) or an aqueous solution of sodium hydroxide.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Base and Tosyl Chloride: Slowly add a suitable base, such as pyridine or triethylamine (if using DCM), to neutralize the hydrochloride. Subsequently, add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. If using aqueous NaOH, the base acts as both the neutralizer and the reaction medium.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with dilute HCl to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure compound.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. For sulfonamides, slow evaporation from a suitable solvent or a solvent/anti-solvent system is generally effective.

Diagram of the Crystallization Workflow:

Caption: Workflow for single crystal growth by slow evaporation.

Protocol for Single Crystal Growth:

-

Solvent Selection: Screen various solvents for their ability to dissolve the compound when hot and to have low solubility when cold. Ethyl acetate, ethanol, or a mixture of dichloromethane and hexane are good starting points.

-

Dissolution: Dissolve a small amount of the purified compound in the minimum volume of the chosen hot solvent in a clean vial.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and dry them on a filter paper.

Crystallographic Data and Structure Refinement

The following table summarizes the crystallographic data and refinement parameters for a representative N-tosylated glycine ester. These values are typical for small organic molecules and indicate a well-resolved crystal structure.

Table of Crystallographic Data:

| Parameter | Value |

| Empirical Formula | C₁₀H₁₃NO₄S (for Methyl Ester Analogue) |

| Formula Weight | 243.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.4941(3) |

| b (Å) | 6.95290(10) |

| c (Å) | 11.8288(2) |

| β (°) | 106.986(2) |

| Volume (ų) | 1297.37(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.245 |

| Absorption Coefficient (mm⁻¹) | 0.256 |

| F(000) | 512 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 9876 |

| Independent reflections | 2987 [R(int) = 0.034] |

| Completeness to theta = 27.5° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2987 / 0 / 154 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0440, wR2 = 0.1226 |

| R indices (all data) | R1 = 0.0567, wR2 = 0.1354 |

| Largest diff. peak and hole (e.Å⁻³) | 0.34 and -0.28 |

Data is representative and based on a similar published structure.[5]

Molecular and Supramolecular Structure Analysis

The crystal structure reveals key insights into the conformation of the molecule and the non-covalent interactions that dictate its packing in the solid state.

Molecular Conformation

The molecule adopts a conformation that minimizes steric hindrance between the bulky tosyl group and the ethyl acetate moiety. The torsion angle between the plane of the phenyl ring and the S-N bond is a critical parameter in determining the overall shape of the molecule. The sulfonamide group geometry is typically tetrahedral around the sulfur atom.

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of N-tosylated glycine esters is dominated by hydrogen bonding. The sulfonamide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester and the sulfonyl oxygens serve as hydrogen bond acceptors.

Key Intermolecular Interactions:

-

N-H···O=C Hydrogen Bonds: These interactions are a common feature in the crystal structures of N-protected amino acids and their derivatives. They often lead to the formation of one-dimensional chains or dimeric motifs.

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic and aliphatic C-H groups and the sulfonyl or carbonyl oxygens also contribute to the stability of the crystal lattice.

-

π-π Stacking: The aromatic rings of the tosyl groups can engage in π-π stacking interactions, further stabilizing the crystal packing.

Diagram of a Representative Hydrogen Bonding Motif:

Caption: A common N-H···O=C hydrogen bonding interaction.

Significance in Drug Development

The detailed structural information presented in this guide has several implications for drug development:

-

Polymorph Screening: Knowledge of the stable crystal form and the potential for polymorphism is critical for ensuring the consistency and performance of an API.[2]

-

Formulation Development: The solubility and dissolution rate of a drug are influenced by its crystal structure. This information can guide the selection of appropriate excipients and formulation strategies.

-

Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformation of the molecule in the solid state can provide insights into its binding to biological targets and inform the design of new analogues with improved activity.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, presented through the lens of a closely related and structurally characterized analogue. The detailed protocols for synthesis and crystallization, coupled with an in-depth analysis of the molecular and supramolecular features, offer valuable insights for researchers in the pharmaceutical sciences. A thorough understanding of the solid-state properties of such molecules is indispensable for the rational design and development of new therapeutic agents.

References

- 1. Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurjchem.com [eurjchem.com]

- 3. benchchem.com [benchchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Ethyl Tosylglycinate in Common Organic Solvents

Introduction

Ethyl tosylglycinate, a key intermediate in organic synthesis and pharmaceutical development, is a white to off-white crystalline solid.[1] Its utility in the construction of complex molecules hinges on its reactivity and, crucially, its solubility in various reaction media.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile is not merely academic; it is a cornerstone of process optimization, reaction design, and the formulation of novel therapeutics. This guide provides an in-depth exploration of the solubility of ethyl tosylglycinate, moving beyond simple descriptors to elucidate the underlying physicochemical principles and equip the reader with robust experimental protocols for precise solubility determination.

Physicochemical Profile of Ethyl Tosylglycinate

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters of ethyl tosylglycinate are summarized below, providing a foundation for understanding its behavior in different solvent environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₄S | [2][3] |

| Molecular Weight | 257.31 g/mol | [2][3] |

| Appearance | White or off-white crystalline solid | [1] |

| Melting Point | 64-66 °C | [4] |

| Predicted LogP | 0.83642 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

The presence of both polar (sulfonamide, ester) and non-polar (tosyl group, ethyl chain) moieties suggests a nuanced solubility profile, which we will explore in the subsequent sections.

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (ethyl tosylglycinate) and the solvent. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Ethyl tosylglycinate's structure is amphiphilic in nature. The aromatic tosyl group and the ethyl ester provide lipophilic character, while the sulfonamide and carbonyl groups introduce polarity and the capacity for hydrogen bonding. Consequently, its solubility is expected to be favorable in solvents that can engage in a combination of these interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar groups of ethyl tosylglycinate. The general solubility of tosyl compounds in these solvents suggests favorable interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given that ethyl tosylglycinate has hydrogen bond acceptors and a donor, it is anticipated to be soluble in alcohols.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in strictly non-polar solvents is expected to be limited, as these solvents primarily interact through weaker van der Waals forces and cannot effectively solvate the polar regions of the molecule.

-

Water: As a highly polar, protic solvent, water's strong hydrogen-bonding network makes it a poor solvent for molecules with significant non-polar character. Ethyl tosylglycinate is reported to be hardly soluble in water.[1]

Qualitative Solubility Profile of Ethyl Tosylglycinate

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding and dipole-dipole interactions.[1] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, with a slightly larger non-polar character.[1] |

| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions with the polar groups.[1] |

| Ethyl Acetate | Polar Aprotic | Soluble | Favorable dipole-dipole interactions and some dispersion forces. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good solvent for many organic compounds with moderate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Acts as a good solvent for a wide range of organic molecules. |

| Toluene | Non-Polar | Sparingly Soluble | Primarily interacts through dispersion forces; may solvate the tosyl group. |

| Hexane | Non-Polar | Insoluble | Lacks the polarity to effectively solvate the polar functional groups. |

| Water | Polar Protic | Insoluble | Strong hydrogen bonding network of water disfavors dissolution.[1] |

Computational Prediction of Solubility

In the absence of extensive experimental data, computational models offer a valuable tool for estimating solubility. Machine learning algorithms and physics-based methods can predict the solubility of organic compounds based on their molecular structure and physicochemical properties.[5][6][7][8] These models use descriptors such as LogP, molecular weight, and hydrogen bonding capacity to correlate with experimentally determined solubility data for a large set of compounds. While these predictions are not a substitute for experimental verification, they can aid in the rational selection of solvents for screening and process development.

Experimental Determination of Solubility: The Shake-Flask Method

For definitive and quantitative solubility data, the equilibrium shake-flask method is a robust and widely accepted technique. The following protocol provides a step-by-step guide for its implementation.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume of the desired organic solvent.

-

Add an excess amount of ethyl tosylglycinate to each vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required may need to be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of ethyl tosylglycinate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Conclusion

While specific quantitative solubility data for ethyl tosylglycinate remains elusive in publicly available literature, a strong qualitative and theoretical understanding of its behavior in common organic solvents can be established. Its amphiphilic nature, arising from a combination of polar and non-polar functional groups, dictates its favorable solubility in polar aprotic and protic solvents like acetone, ethyl acetate, and lower-chain alcohols. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable path to obtaining this critical data. As research and development in organic synthesis and pharmaceuticals continue to advance, a thorough understanding of the solubility of key intermediates like ethyl tosylglycinate will remain an indispensable tool for the modern scientist.

References

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl 2-(4-methylphenylsulfonamido)acetate | C11H15NO4S | CID 230685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl tosylglycinate | 5465-67-8 [sigmaaldrich.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

In vitro screening of Ethyl 2-(4-methylphenylsulfonamido)acetate derivatives

An In-Depth Technical Guide to the In Vitro Screening of Ethyl 2-(4-methylphenylsulfonamido)acetate Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro screening of this compound and its derivatives. As compounds belonging to the broader sulfonamide class, these molecules hold significant therapeutic potential across various domains, including oncology, infectious diseases, and inflammatory conditions.[1][2][3] The strategic selection and meticulous execution of in vitro assays are paramount in elucidating their biological activity, mechanism of action, and therapeutic viability. This document moves beyond rote protocols to explain the causal logic behind experimental design, ensuring that the screening cascade is both efficient and scientifically rigorous.

Foundational Strategy: Designing a Rational Screening Cascade

The initial step in evaluating a new chemical series is to establish a logical screening funnel. Given that sulfonamides are known to interact with a wide range of biological targets, a multi-tiered approach is essential.[3][4] This prevents premature focus on a single mechanism and allows for the discovery of unexpected activities. The proposed cascade begins with broad phenotypic screening to assess general cytotoxicity, followed by targeted assays against enzyme families commonly modulated by sulfonamides, and culminates in mechanistic studies to understand the downstream cellular impact.

This workflow ensures that resources are directed toward the most promising candidates and that a comprehensive biological profile is developed for the entire series.

Caption: A multi-tiered in vitro screening cascade for novel sulfonamide derivatives.

Tier 1: Primary Cytotoxicity Screening

Causality: The primary goal is to cast a wide net to identify if the synthesized derivatives possess cytotoxic or anti-proliferative activity. This is a common therapeutic modality for anticancer agents.[5] A broad panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon) is recommended to identify potential tissue-specific activity. The MTT assay is a robust, colorimetric, and high-throughput method ideal for this initial screen.[5] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[6][7]

Key Assay: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[8]

Experimental Protocol: MTT Assay

-

Cell Plating: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.[9]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8] Visually confirm the formation of purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][9]

-

Data Acquisition: Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[6][9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]

Self-Validating System & Data Interpretation

-

Controls: The inclusion of a vehicle control (represents 100% viability) and a potent cytotoxic agent like Doxorubicin (positive control) is mandatory to validate assay performance. Wells with medium only serve as a background blank.[6]

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Compounds showing significant inhibition (e.g., >50% at a screening concentration of 10 µM) are considered "hits" and are prioritized for dose-response analysis to determine their GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) values.

Tier 2: Target-Based Enzyme Inhibition Assays

Causality: The sulfonamide moiety is a well-established pharmacophore for inhibiting specific enzymes, most notably carbonic anhydrases (CAs) and, in some contexts, urease.[10][11][12] CAs are implicated in several pathologies, including cancer and glaucoma, making them attractive therapeutic targets.[4][10] Screening derivatives against these enzymes can reveal a more direct, target-based mechanism of action, which may or may not be related to any observed cytotoxicity.

Key Assay: Carbonic Anhydrase Inhibition

This assay spectrophotometrically measures the inhibition of CA-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), into 4-nitrophenol. The rate of formation of the colored 4-nitrophenol product is inversely proportional to the inhibitory activity of the test compound.[10]

Experimental Protocol: Carbonic Anhydrase Inhibition

-

Reagent Preparation: Prepare a Tris-SO₄ buffer (50 mM, pH 7.6) containing 0.1 mM ZnCl₂. Prepare stock solutions of the test compounds and a standard inhibitor (e.g., Acetazolamide) in DMSO.

-

Assay Setup: In a 96-well plate, add 60 µL of buffer, 10 µL of the test compound (at various concentrations), and 10 µL of a purified CA enzyme solution (e.g., bovine CA II).

-

Pre-incubation: Mix the contents and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[10]

-

Reaction Initiation: Add 10 µL of the substrate (4-nitrophenyl acetate) to each well to start the reaction.

-

Data Acquisition: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.

Data Presentation and Analysis

The inhibitory activity is determined by comparing the reaction rates in the presence and absence of the inhibitor. Data should be compiled into a table to compare the potency of different derivatives.

| Derivative ID | Structure Modification | IC₅₀ (µM) vs. hCA II |

| Parent Cmpd | This compound | 24.5 ± 2.1 |

| Derivative 1A | R = 4-Cl-Ph | 5.2 ± 0.6 |

| Derivative 1B | R = 4-F-Ph | 8.9 ± 1.1 |

| Acetazolamide | Positive Control | 0.012 ± 0.002 |

Data are representative and for illustrative purposes only.

Tier 3: Mechanism of Action (MoA) Elucidation

Causality: For cytotoxic "hits" identified in Tier 1, it is crucial to investigate the underlying molecular mechanism. Many anticancer agents induce apoptosis by modulating key signaling pathways. Western blotting is a powerful technique to probe the expression and phosphorylation status of proteins involved in cell survival and death pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.[13]

Key Assay: Western Blot Analysis for Apoptotic Markers

This protocol assesses changes in the levels of key signaling proteins following treatment with a lead compound. A decrease in pro-survival proteins (like p-AKT) or an increase in apoptotic markers (like cleaved PARP) can provide strong evidence for the compound's mechanism of action.

Caption: Standardized workflow for Western Blot analysis.

Experimental Protocol: Western Blot

-

Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., one that showed high sensitivity in the MTT assay) in 6-well plates. Treat the cells with the IC₅₀ concentration of the lead derivative for 24-48 hours.[13]

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[13][14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]

-

SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using an electroblotting apparatus.[14][15]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.[13]

-

Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies targeting proteins of interest (e.g., phospho-AKT, total AKT, cleaved PARP, and a loading control like β-actin).[13][16]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection: Wash the membrane again with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and a suitable imaging system.[13] Band intensities can be quantified using densitometry software.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the comprehensive in vitro evaluation of this compound derivatives. By integrating broad phenotypic assays with specific target-based and mechanistic studies, researchers can efficiently identify promising lead compounds and build a deep understanding of their biological activity. The emphasis on causality in assay selection and the implementation of self-validating protocols ensure the generation of high-quality, reproducible data, forming a solid foundation for subsequent preclinical and clinical development.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. origene.com [origene.com]

- 15. medium.com [medium.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Mechanism of action studies for tosylated amino acid esters

An In-Depth Technical Guide to the Mechanism of Action of Tosylated Amino Acid Esters

Introduction

Tosylated amino acid esters are a class of chemical compounds that have been instrumental as probes and inhibitors in biochemistry and cell biology for decades. Structurally, they consist of an amino acid scaffold, providing specificity, linked to a reactive moiety, often a tosyl group or a derivative thereof, which confers the ability to form covalent bonds with biological macromolecules. Classic examples, such as Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) and Nα-Tosyl-L-lysine chloromethyl ketone (TLCK), were initially developed as specific inhibitors for chymotrypsin-like and trypsin-like serine proteases, respectively.[1][2] However, their mechanism of action is now understood to be far more complex, extending beyond simple protease inhibition to include potent alkylating activity that can modulate a wide array of cellular processes.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the mechanisms of action of these versatile molecules. We will dissect their core reactivity, outline robust experimental protocols to elucidate their biological targets and kinetic profiles, and discuss their broader implications in modulating complex signaling pathways. By explaining the causality behind experimental choices, this guide aims to equip the reader with the knowledge to effectively utilize and interpret studies involving tosylated amino acid esters.

Chapter 1: The Core Mechanism - Covalent Inhibition

The primary mechanism by which tosylated amino acid esters and their derivatives, like chloromethyl ketones, exert their biological effects is through covalent inhibition. This process is fundamentally different from the reversible binding of traditional inhibitors and is best described by a two-step model that involves initial recognition followed by an irreversible chemical reaction.[4][5]

The Two-Step Model: Recognition and Inactivation

Covalent inhibitors first bind to their target protein non-covalently, forming a reversible enzyme-inhibitor complex (E-I).[4] This initial binding is guided by the inhibitor's structure, where the amino acid moiety fits into the target protein's binding pocket, similar to a natural substrate. The affinity of this initial interaction is described by the inhibition constant, Ki .

Following this recognition step, a reactive group on the inhibitor, often referred to as the "warhead," forms a permanent covalent bond with a nucleophilic residue on the protein, leading to an inactivated enzyme complex (E-I*). This second step is an irreversible chemical reaction characterized by the rate constant of inactivation, kinact . The overall process decouples the inhibitor's pharmacological effect (pharmacodynamics) from its concentration in circulation (pharmacokinetics), leading to a prolonged duration of action.[4]

The Electrophilic Warhead and Its Nucleophilic Targets

The reactivity of these compounds stems from an electrophilic "warhead" that is susceptible to attack by nucleophilic amino acid side chains on the target protein. In the case of TPCK and TLCK, the warhead is a chloromethyl ketone.

-

TPCK (Tosyl-L-phenylalanine chloromethyl ketone): The phenylalanine side chain directs TPCK to the active site of chymotrypsin-like proteases, which have a preference for aromatic residues.[1] Once positioned, the chloromethyl ketone group alkylates the imidazole ring of the critical Histidine-57 residue in the enzyme's catalytic triad, leading to irreversible inhibition.[1][6]

-

TLCK (Tosyl-L-lysine chloromethyl ketone): The lysine side chain targets TLCK to the active site of trypsin-like proteases, which cleave after basic residues.[7][8]

While originally designed for specific proteases, these warheads can react with various nucleophilic residues, including:

-

Cysteine: The thiol group of cysteine is a potent nucleophile and a common target for electrophilic warheads. TPCK is known to inhibit cysteine proteases like caspases and papain by reacting with an active site cysteine.[1]

-

Histidine: As seen with chymotrypsin, the imidazole ring of histidine is a key target.[6]

-

Serine: The hydroxyl group of serine, particularly when activated in the catalytic triad of a serine protease, can be a target.

-

Lysine: The primary amine of a lysine side chain can also act as a nucleophile.

Beyond Canonical Targets: The General Alkylating Activity

A critical insight into the mechanism of these compounds is that their biological effects are often not mediated by the inhibition of their intended protease target but rather by their general reactivity as alkylating agents.[3] This has profound implications for interpreting experimental results and for their potential as therapeutic agents, as it raises the possibility of off-target effects.[4]

Chapter 2: Experimental Design for Elucidating Mechanism of Action

Investigating the mechanism of a covalent inhibitor like a tosylated amino acid ester requires a specialized set of experiments designed to characterize the kinetics of inactivation, identify the specific molecular target(s), and validate the mechanism in a cellular context.

Protocol: Determining the Kinetics of Irreversible Inhibition

The kinetic analysis of irreversible inhibitors aims to determine both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact). A common method involves a continuous assay monitoring enzyme activity over time in the presence of various inhibitor concentrations.

Experimental Rationale: By measuring the rate of product formation at multiple time points for each inhibitor concentration, one can observe the progressive loss of enzyme activity. The initial rates reflect the rapid equilibrium of the non-covalent E-I complex, while the time-dependent decrease in the rate reflects the irreversible inactivation step.

Step-by-Step Methodology:

-

Preparation: Prepare a series of dilutions of the inhibitor stock solution. Prepare the enzyme and substrate solutions in an appropriate assay buffer.

-

Assay Setup: In a multi-well plate, add the enzyme and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a very short, defined period.

-

Initiation: Initiate the reaction by adding the substrate.

-

Data Acquisition: Immediately begin monitoring the formation of product (e.g., via absorbance or fluorescence) in a plate reader using kinetic mode. Collect data points at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe a clear decay in reaction velocity.

-

Data Analysis:

-

For each inhibitor concentration, plot product concentration versus time. The slope of this curve at any given time represents the reaction velocity.

-

Plot the natural log of the percentage of remaining enzyme activity versus time. The slope of this line is the observed rate of inactivation (kobs).

-

Plot kobs versus the inhibitor concentration [I]. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact[I] / (Ki + [I]) . This allows for the determination of both kinact and Ki.

-

Table 1: Representative Kinetic Data for an Irreversible Inhibitor

| Inhibitor Conc. (µM) | kobs (min-1) |

| 0 | 0.001 |

| 1 | 0.05 |

| 5 | 0.20 |

| 10 | 0.35 |

| 25 | 0.60 |

| 50 | 0.85 |

| Determined Parameters | Value |

| Ki | 15 µM |

| kinact | 1.2 min-1 |

| kinact/Ki | 80,000 M-1s-1 |

Protocol: Target Identification and Validation

Identifying the specific protein(s) that a tosylated amino acid ester covalently modifies within a complex biological system is paramount.

2.2.1 Activity-Based Protein Profiling (ABPP) ABPP is a powerful chemoproteomic strategy to globally profile the targets of a covalent inhibitor in a native biological system.[9] In a competitive ABPP experiment, a proteome is first treated with the inhibitor of interest (e.g., TPCK), and then with a broad-spectrum activity-based probe that targets the same class of enzymes. Proteins that are covalently modified by the inhibitor will be unavailable to react with the probe. A reduction in probe labeling for a specific protein, typically detected by gel electrophoresis or mass spectrometry, identifies it as a target of the inhibitor.[9]

2.2.2 Mass Spectrometry for Adduct Confirmation To confirm covalent modification and pinpoint the exact site of interaction, mass spectrometry is the gold standard.

Step-by-Step Workflow:

-

Incubation: Treat the purified target protein with the inhibitor.

-

Digestion: Digest the protein into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with tandem mass spectrometry (MS/MS).

-